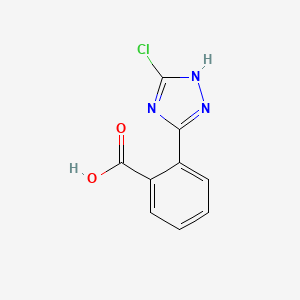

2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid

Descripción general

Descripción

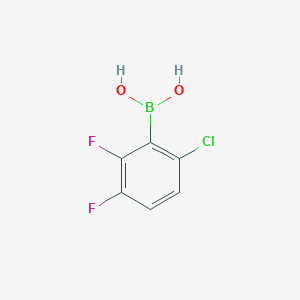

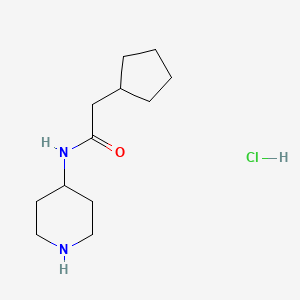

“2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid” is a chemical compound with the molecular formula C9H6ClN3O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, often involves reactions with carboxylic acids, 1,3,5-triazines, oxazoles, thiosemicarbazides, urea, and acid chlorides . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . The triazole ring can exist in different tautomeric forms .Chemical Reactions Analysis

1,2,4-Triazole derivatives, including “this compound”, have been found to exhibit various biological activities, which may be attributed to their ability to undergo a variety of chemical reactions .Aplicaciones Científicas De Investigación

Structure-Activity Relationships and Synthesis

Secondary Interactions Analysis : Benzoic acid derivatives, including those with triazole groups, have been studied for their structural motifs and interactions. For instance, the analysis of different structural motifs through C-H...π, π...π, and hydrogen interactions provided insights into the structure-activity relationships, particularly in predicting bioactivity as Endothelin B receptor antagonists (J. Dinesh, 2013).

Synthesis of Plant Growth Regulators : Derivatives of benzoic acid with triazole groups have been synthesized for potential use as plant growth regulators. The preparation and synthesis of these compounds, including 2-(5-phenyl-1H-1,2,4-triazol-3-yl)benzoic acid, have been explored, highlighting their potential application in agriculture (Rln Harris & J. Huppatz, 1978).

Triazolylindole Derivatives Synthesis for Antifungal Activity : Synthesis of new derivatives incorporating triazole and indole with benzoic acid has been carried out, focusing on their potential antifungal applications (I. Singh & J. Vedi, 2014).

Supramolecular and Coordination Chemistry

Supramolecular Complexes and Transition Metal Coordination : Research has been conducted on the formation of supramolecular transition metal complexes using triazole-benzoic acid derivatives. These studies explore the crystal structure, Hirshfeld surface analysis, and spectroscopic and thermal properties of these complexes (Da-Wei Wang et al., 2018).

Metal-Organic Frameworks (MOFs) : Halogeno(triazolyl)zinc complexes using triazole-benzoic acid derivatives have been developed as molecular building blocks for metal-organic frameworks. These complexes are essential in constructing three-dimensional frameworks through hydrogen bonds (Jörg Lincke et al., 2009).

Medicinal Chemistry and Drug Development

Schiff Base Ligands and Metal Complexes : Schiff base ligands derived from benzoic acid and triazole have been synthesized, and their metal complexes were studied. These compounds have been evaluated for their antimicrobial activities, showcasing their potential in medicinal chemistry (B. M. Kalshetty et al., 2013).

Synthesis of Amic Acid Derivatives for Antibacterial Activity : Amic acid ligands derived from 1,2,4-triazole and benzoic acid, and their metal complexes have been synthesized and characterized. These compounds' antibacterial activities were evaluated, highlighting their potential pharmaceutical applications (A. J. Abdulghani & Suad M. Sahan, 2012).

Mecanismo De Acción

Target of action

1,2,4-Triazoles are a class of compounds that have been found to exhibit a wide range of biological activities. They can act on a variety of targets, depending on their specific structure and functional groups .

Mode of action

The mode of action of 1,2,4-triazoles can vary greatly depending on the specific compound and its target. Some triazoles act by binding to enzymes or receptors, thereby modulating their activity .

Biochemical pathways

The biochemical pathways affected by 1,2,4-triazoles can be diverse, ranging from signal transduction pathways to metabolic pathways, depending on the specific compound and its target .

Pharmacokinetics

The ADME properties of 1,2,4-triazoles can vary greatly depending on their specific structure. Some triazoles are well absorbed and extensively metabolized, while others may have different pharmacokinetic profiles .

Result of action

The molecular and cellular effects of 1,2,4-triazoles can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation .

Action environment

The action, efficacy, and stability of 1,2,4-triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Direcciones Futuras

The search results suggest that 1,2,4-triazole derivatives, including “2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid”, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This indicates a promising future direction for the research and development of these compounds.

Propiedades

IUPAC Name |

2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDVXAISXBSKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1421930.png)

![Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1421936.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1421938.png)

![Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1421940.png)

![1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1421944.png)

![4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421948.png)